Cas no 1175543-02-8 ((3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one)

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one structure
1175543-02-8 structure
商品名:(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one
CAS番号:1175543-02-8
MF:C15H24O4
メガワット:268.349
CID:2022781
PubChem ID:44480213

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one 化学的及び物理的性質

名前と識別子

    • (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one
    • 3beta,9alpha,11-trihydroxy-6-oxodrim-7-ene
    • Ustusol A
    • CHEMBL1077415
    • CHEBI:215642
    • AKOS040762471
    • 1175543-02-8
    • (4R,4aS,7S,8aS)-4,7-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
    • F92920
    • (-)-Ustusol A
    • USTUSOL A
    • インチ: InChI=1S/C15H24O4/c1-9-7-10(17)12-13(2,3)11(18)5-6-14(12,4)15(9,19)8-16/h7,11-12,16,18-19H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1
    • InChIKey: YMOQABSTCGJNMC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=O)C2C(C(CCC2(C1(CO)O)C)O)(C)C

計算された属性

  • せいみつぶんしりょう: 268.16745924g/mol
  • どういたいしつりょう: 268.16745924g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.317
  • トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

  • 色と性状: Powder

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one セキュリティ情報

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U73060-5mg
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one
1175543-02-8 ,98.0%
5mg
¥6880.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U73060-5 mg
(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one
1175543-02-8
5mg
¥6880.0 2021-09-07
TargetMol Chemicals
TN5208-5 mg
Ustusol A
1175543-02-8 98%
5mg
¥ 4,890 2023-07-10
TargetMol Chemicals
TN5208-5mg
Ustusol A
1175543-02-8
5mg
¥ 4890 2024-07-19
TargetMol Chemicals
TN5208-1 mL * 10 mM (in DMSO)
Ustusol A
1175543-02-8 98%
1 mL * 10 mM (in DMSO)
¥ 4990 2023-09-15
TargetMol Chemicals
TN5208-1 ml * 10 mm
Ustusol A
1175543-02-8
1 ml * 10 mm
¥ 4990 2024-07-19

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one 関連文献

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-oneに関する追加情報

(3S,5S,9R,10S)-3,9,11-Trihydroxydrim-7-en-6-one: A Comprehensive Overview

The compound with CAS No. 1175543-02-8, known as (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and unique structural features. The name itself highlights the presence of three hydroxyl groups (-OH) at specific positions on the molecule: positions 3, 9, and 11. The "drim" in the name refers to the dibenzopyran skeleton structure that forms the core of this compound.

Recent studies have shed light on the potential applications of (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Natural Products demonstrated that derivatives of this compound exhibit significant activity against various inflammatory pathways. This finding underscores its importance in the development of novel therapeutic agents.

The synthesis of (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one involves a series of intricate chemical reactions. Key steps include the formation of the dibenzopyran skeleton through oxidative coupling reactions and subsequent stereoselective hydroxylation to establish the specific stereochemistry at positions 3S and 5S. The stereochemical configuration at position 9R and 10S is critical for determining the compound's biological activity and stability.

One of the most exciting developments in recent years is the application of this compound in natural product synthesis. Scientists have utilized it as a building block for constructing complex molecules found in nature. For example, researchers at Stanford University successfully synthesized a bioactive metabolite isolated from marine sponges using this compound as an intermediate. This achievement highlights its versatility and utility in organic synthesis.

In addition to its synthetic applications,(strong>)(3S,5S,9R,10S)-trihydroxydrim-7-en-6-one strong> has also been studied for its potential role in understanding enzyme mechanisms. Enzymatic studies have revealed that certain enzymes can catalyze transformations on this compound with high selectivity. These findings contribute to our understanding of enzymatic processes and may pave the way for biocatalytic routes to similar compounds.

From an analytical standpoint,the compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry. These analyses confirm its stereochemical integrity and provide insights into its electronic properties. For instance,a detailed NMR study published in Organic Letters revealed unique splitting patterns indicative of its chiral centers.

In terms of stability,( strong>)< strong>(< strong>3 S strong>,< strong>5 S strong>,< strong>9 R strong>,< strong> 》

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